SCH 23390 HYDROCHLORIDE

Vue d'ensemble

Description

Chlorhydrate de SCH 23390: est un antagoniste hautement puissant et sélectif des récepteurs de type D1 de la dopamine, ciblant spécifiquement les sous-types de récepteurs D1 et D5. Il agit également comme un agoniste des récepteurs humains 5-HT2C et inhibe les canaux potassiques rectifiants vers l'intérieur couplés aux protéines G . Ce composé est largement utilisé dans la recherche scientifique en raison de sa spécificité et de son efficacité.

Applications De Recherche Scientifique

Chemistry: SCH 23390 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationships of similar compounds .

Biology: In biological research, this compound is employed to study the role of dopamine D1-like receptors in various physiological and pathological processes. It is used in experiments involving animal models to investigate the effects of dopamine receptor modulation .

Medicine: this compound has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia. It is also used in preclinical studies to evaluate the efficacy of new drugs targeting dopamine receptors .

Industry: In the pharmaceutical industry, this compound serves as a tool compound for drug discovery and development. It aids in the screening of new chemical entities for their activity on dopamine receptors .

Mécanisme D'action

Target of Action

SCH 23390 Hydrochloride is a potent dopamine receptor antagonist, with its primary targets being the D1 and D5 dopamine receptor subtypes . It has Ki values of 0.2 nM and 0.3 nM at D1 and D5 receptor subtypes, respectively . These receptors are part of the G protein-coupled receptor family and play a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control among other functions .

In addition to its antagonistic action on dopamine receptors, this compound also acts as an agonist at 5-HT2C receptors . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and it is known to be involved in mood and anxiety disorders .

Mode of Action

As a D1-like antagonist , this compound binds to D1 and D5 dopamine receptors, thereby inhibiting the action of dopamine on these receptors . This results in a decrease in the dopaminergic signaling, which can affect various neurological processes including reward, motivation, and motor control .

On the other hand, as a 5-HT2C agonist , this compound binds to and activates 5-HT2C receptors . This leads to an increase in the serotonergic signaling, which can influence mood and anxiety .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopaminergic and serotonergic neurotransmission . By acting as a D1-like antagonist, it can affect the dopaminergic pathways, potentially leading to alterations in reward, motivation, and motor control .

As a 5-HT2C agonist, this compound can influence the serotonergic pathways, potentially affecting mood and anxiety .

Pharmacokinetics

It is known that the compound has ahalf-life of about 25 minutes after administration

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on dopaminergic and serotonergic signaling. By inhibiting D1-like receptors, it can decrease dopaminergic signaling , potentially affecting reward, motivation, and motor control . By activating 5-HT2C receptors, it can increase serotonergic signaling , potentially influencing mood and anxiety .

Analyse Biochimique

Biochemical Properties

SCH 23390 Hydrochloride interacts with D1 and D5 dopamine receptor subtypes, with Ki values of 0.2 nM and 0.3 nM respectively . It also shows agonistic properties towards 5-HT2C receptors in vitro, with Ki values ranging from 6.3 to 9.3 nM .

Cellular Effects

This compound has been shown to influence cell function by interacting with dopamine and serotonin receptors. It acts as a potent dopamine receptor antagonist, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist at D1-like dopamine receptors, thereby inhibiting the activation of these receptors . It also acts as an agonist at 5-HT2C receptors, thereby activating these receptors .

Temporal Effects in Laboratory Settings

It is known that its antagonistic effects on dopamine receptors and agonistic effects on 5-HT2C receptors occur rapidly upon administration .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

Given its interactions with dopamine and serotonin receptors, it is likely that it is transported and distributed in a manner similar to these neurotransmitters .

Subcellular Localization

Given its interactions with dopamine and serotonin receptors, it is likely localized in areas of the cell where these receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de SCH 23390 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du système cyclique de la benzazépine, la chloration et la conversion ultérieure en sel chlorhydrate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle: La production industrielle du chlorhydrate de SCH 23390 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer la production .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de SCH 23390 subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution: Les réactions de substitution, en particulier sur le cycle aromatique, peuvent donner une variété de dérivés substitués

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les réactions d'halogénation et de nitration utilisent souvent des réactifs tels que le chlore, le brome et l'acide nitrique.

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la benzazépine, qui peuvent présenter des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Chimie: Le chlorhydrate de SCH 23390 est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de la dopamine. Il aide à comprendre les relations structure-activité de composés similaires .

Biologie: En recherche biologique, le chlorhydrate de SCH 23390 est utilisé pour étudier le rôle des récepteurs de type D1 de la dopamine dans divers processus physiologiques et pathologiques. Il est utilisé dans des expériences impliquant des modèles animaux pour étudier les effets de la modulation des récepteurs de la dopamine .

Médecine: Le chlorhydrate de SCH 23390 a des applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que la maladie de Parkinson et la schizophrénie. Il est également utilisé dans les études précliniques pour évaluer l'efficacité de nouveaux médicaments ciblant les récepteurs de la dopamine .

Industrie: Dans l'industrie pharmaceutique, le chlorhydrate de SCH 23390 sert de composé outil pour la découverte et le développement de médicaments. Il aide au criblage de nouvelles entités chimiques pour leur activité sur les récepteurs de la dopamine .

Mécanisme d'action

Le chlorhydrate de SCH 23390 exerce ses effets en se liant sélectivement aux récepteurs de type D1 de la dopamine, bloquant ainsi l'action de la dopamine. Cette inhibition conduit à une diminution des voies de signalisation dopaminergiques. De plus, le chlorhydrate de SCH 23390 agit comme un agoniste des récepteurs humains 5-HT2C et inhibe les canaux potassiques rectifiants vers l'intérieur couplés aux protéines G, contribuant à son profil pharmacologique global .

Comparaison Avec Des Composés Similaires

Composés similaires :

SKF 38393: Un autre agoniste des récepteurs D1 de la dopamine avec des propriétés de liaison similaires.

SCH 39166: Un antagoniste sélectif des récepteurs D1 de la dopamine avec une structure chimique différente.

SKF 81297: Un agoniste puissant des récepteurs D1 de la dopamine utilisé dans des applications de recherche similaires

Unicité: Le chlorhydrate de SCH 23390 est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs de type D1 de la dopamine. Son activité supplémentaire comme agoniste des récepteurs 5-HT2C et inhibiteur des canaux GIRK le distingue encore davantage des autres composés .

Activité Biologique

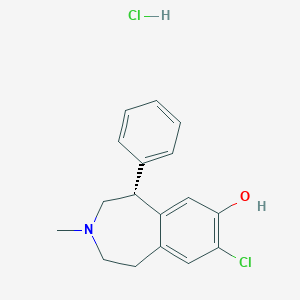

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the benzazepine class and has garnered interest for its biological activities, particularly in the context of neurological disorders and cancer treatment.

The molecular formula of the compound is with a molecular weight of approximately 287.784 g/mol. The structure features a benzazepine core which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClNO |

| Molecular Weight | 287.784 g/mol |

| IUPAC Name | (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

| Chiral Configuration | (5R) |

The biological activity of (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing downstream signaling pathways that are critical in various physiological processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that derivatives of benzazepines possess antitumor properties. For example, compounds structurally related to (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, this benzazepine derivative may provide neuroprotective benefits. Research suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .

3. Antidepressant Properties

Some studies indicate that benzazepine derivatives can exhibit antidepressant-like effects in animal models. This is attributed to their ability to influence serotonin and norepinephrine pathways .

Case Studies

Several case studies have investigated the biological activity of related compounds:

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzazepine derivatives highlighted the antitumor activity of related structures against human leukemia cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a related compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential therapeutic applications for neurodegenerative disorders .

Research Findings

Recent research has focused on synthesizing analogs of (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to enhance its biological activity. Modifications at various positions on the benzazepine ring have been explored to optimize efficacy against specific targets.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?

A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.

Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?

A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.

Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?

A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.

Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?

A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.

Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?

A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:

- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].

- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.